2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline
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Overview
Description
2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors
Preparation Methods
The synthesis of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.
Chlorination: The nitroaniline is then chlorinated to introduce a chlorine atom at the ortho position.
Benzotriazole Introduction: The chlorinated nitroaniline is reacted with 5-methyl-1,2,3-benzotriazole in the presence of a suitable base and solvent to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Sciences: The compound is used in the development of corrosion inhibitors and UV stabilizers for polymers.
Biological Research: It is investigated for its interactions with enzymes and proteins, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological molecules, leading to inhibition or modulation of their activity . This compound’s ability to penetrate bacterial cells and interact with target enzymes contributes to its antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline include other benzotriazole derivatives such as:
2-aminobenzotriazole: Known for its use in medicinal chemistry as an enzyme inhibitor.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: Used in the synthesis of various pharmacologically active compounds.
Indole derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12ClN5O2 |
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Molecular Weight |
317.73 g/mol |
IUPAC Name |
2-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]-5-nitroaniline |
InChI |
InChI=1S/C14H12ClN5O2/c1-9-2-5-14-13(6-9)17-18-19(14)8-16-12-7-10(20(21)22)3-4-11(12)15/h2-7,16H,8H2,1H3 |
InChI Key |
IDJPUOYRYPDXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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